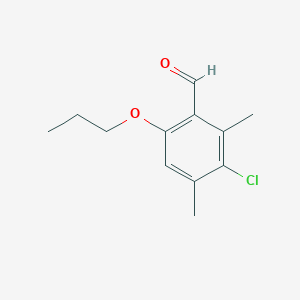
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde
Vue d'ensemble
Description
3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is a chemical compound with the molecular formula C12H15ClO2 . It contains 30 bonds in total, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde includes 30 bonds in total. These comprise 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
1. Spectroscopic Analysis and Molecular Interactions
- 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde can be used in the study of molecular interactions and spectroscopic analysis. Researchers have investigated the NMR spectra of similar di-substituted benzaldehydes to understand long-range coupling between protons and the rigid character of bonds in these molecules (Kowalewski & Kowalewski, 1965).
2. Reaction Mechanisms and Synthesis Processes
- The compound plays a role in the study of various synthesis processes and reaction mechanisms. For instance, research on similar chloro derivatives has contributed to understanding the Darzens reaction and the synthesis of specific ketones and aldehydes (Mamedov et al., 1992).
3. Chromatography and Separation Sciences
- In separation sciences, such as gas-liquid chromatography, derivatives of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde are valuable for studying the separation of complex mixtures and understanding the effects of molecular structure on retention behavior (Korhonen & Knuutinen, 1984).
4. Chemical Modification and Derivative Synthesis
- The chemical structure of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde allows for its use in the synthesis of various derivatives, contributing to the creation of new compounds with potential applications in different fields of chemistry (Yoshida & Kimura, 1988).
5. Computational Chemistry and Theoretical Studies
- This compound is also significant in computational chemistry and theoretical studies. Researchers have used similar molecules to conduct experimental and theoretical analyses of UV-Vis spectra, thermodynamic functions, and non-linear optical properties, providing insights into the electronic structure and properties of these molecules (Kumar et al., 2015).
Safety and Hazards
The safety precautions for handling 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
3-chloro-2,4-dimethyl-6-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-15-11-6-8(2)12(13)9(3)10(11)7-14/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJUKLFLGRPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423863.png)



![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)



![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)




